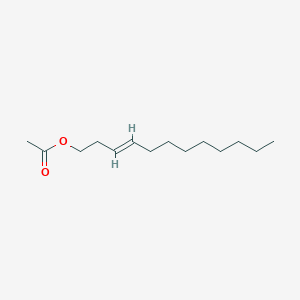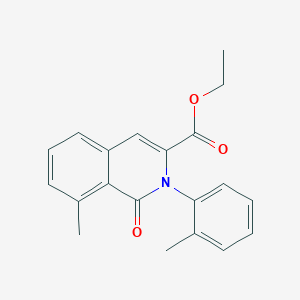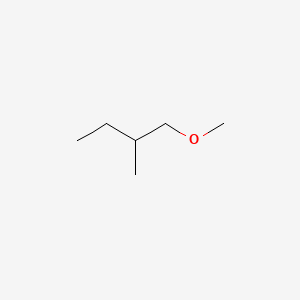![molecular formula C14H22O2 B13966318 3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane CAS No. 618380-47-5](/img/structure/B13966318.png)
3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetane, 3-[(bicyclo[221]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with ethyl oxetane under specific conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the oxetane ring. The reaction is typically conducted at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring into more stable structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxetane derivatives.
Applications De Recherche Scientifique
Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-methyl-
- Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-propyl-
Uniqueness
Oxetane, 3-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)methyl]-3-ethyl- is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
618380-47-5 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
3-(2-bicyclo[2.2.1]hept-5-enylmethoxymethyl)-3-ethyloxetane |
InChI |
InChI=1S/C14H22O2/c1-2-14(9-16-10-14)8-15-7-13-6-11-3-4-12(13)5-11/h3-4,11-13H,2,5-10H2,1H3 |
Clé InChI |
HUNPIEFBMYPDES-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COCC2CC3CC2C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


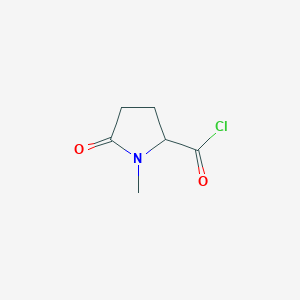
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
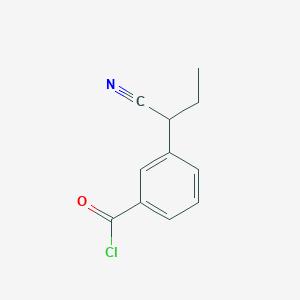
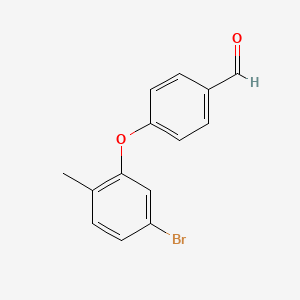
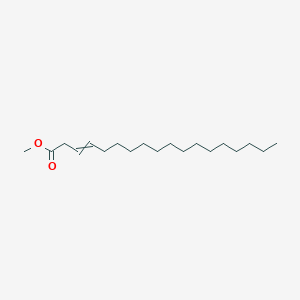
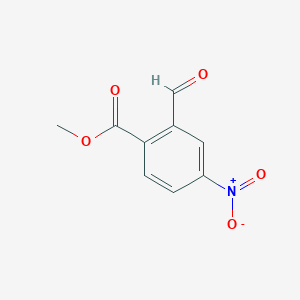
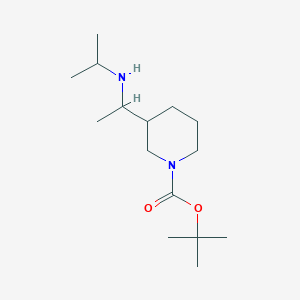
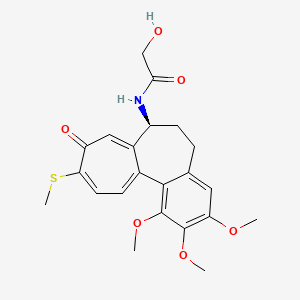
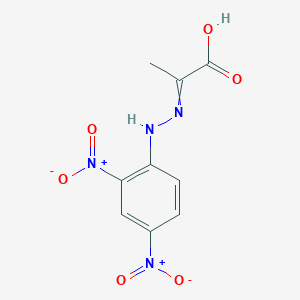
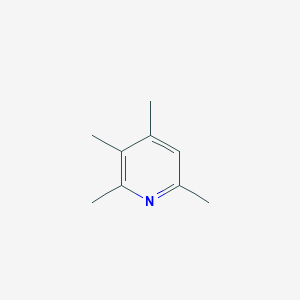
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)
